Bixafen-desmethyl

Description

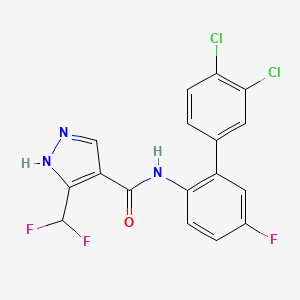

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(3,4-dichlorophenyl)-4-fluorophenyl]-5-(difluoromethyl)-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2F3N3O/c18-12-3-1-8(5-13(12)19)10-6-9(20)2-4-14(10)24-17(26)11-7-23-25-15(11)16(21)22/h1-7,16H,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKWJIRAAGGZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)NC(=O)C3=C(NN=C3)C(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bixafen-desmethyl chemical structure and properties

An In-Depth Technical Guide to Bixafen-desmethyl: Structure, Properties, and Analysis

Introduction

This compound, also known as M21, is the principal metabolite of Bixafen, a broad-spectrum pyrazole-carboxamide fungicide.[1][2] Bixafen functions by inhibiting the succinate dehydrogenase (SDHI) enzyme, a critical component of the mitochondrial respiratory chain in fungi, thereby disrupting cellular energy production.[3][4][5] The primary metabolic transformation of Bixafen in various environmental and biological systems is the demethylation of the pyrazole ring, leading to the formation of this compound.[1][2][3] Consequently, the detection and quantification of this metabolite are crucial for comprehensive residue analysis, dietary risk assessment, and environmental monitoring.[1] This guide provides a detailed technical overview of this compound, covering its chemical structure, physicochemical properties, metabolic formation, and state-of-the-art analytical methodologies for its determination.

Chemical Identity and Physicochemical Properties

This compound is structurally similar to its parent compound, differing only by the absence of a methyl group on the pyrazole ring. This structural change slightly alters its physicochemical properties.

Chemical Structure

The molecular structure of this compound is depicted below. It consists of a dichlorinated and fluorinated biphenyl group linked via an amide bond to a difluoromethyl-pyrazole-carboxamide moiety.

Caption: Metabolic pathway of Bixafen to this compound and subsequent products.

Analytical Methodologies for Quantification

Accurate quantification of this compound is essential for regulatory compliance and risk assessment. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the standard technique due to its high sensitivity and specificity. [6][7]

Rationale for Method Selection

The choice of HPLC-MS/MS is driven by the need to detect low residue levels in complex matrices such as soil, water, and biological tissues. [6]The chromatographic separation (HPLC) isolates the analyte from matrix interferences, while the mass spectrometer (MS/MS) provides definitive identification and quantification based on the specific mass-to-charge ratio (m/z) of the precursor ion and its characteristic product ions. [7]The use of stable isotope-labeled internal standards is a self-validating measure, correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy. [7]

Standard Protocol: Analysis in Soil

The following protocol outlines a validated method for the determination of this compound in soil samples. [7] Step 1: Sample Preparation and Extraction

-

Weigh 20 g of a homogenized soil sample into a microwave-safe extraction vessel.

-

Add 40 mL of an acetonitrile/water mixture (4:1, v/v).

-

Perform microwave-assisted extraction according to instrument parameters. This accelerates the extraction process by using microwave energy to heat the solvent.

-

Allow the extract to cool to room temperature.

-

Centrifuge a subsample of the extract to pellet fine soil particles.

Step 2: Internal Standard Fortification and Dilution

-

Transfer a known volume of the supernatant (e.g., 1 mL) to a new vial.

-

Add a precise amount of a stable isotope-labeled this compound internal standard solution. This is critical for accurate quantification.

-

Dilute the sample as needed with an appropriate solvent to bring the analyte concentration within the calibrated range of the instrument.

Step 3: HPLC-MS/MS Analysis

-

Chromatography: Inject an aliquot of the final extract onto a reversed-phase HPLC column (e.g., C18). Use a gradient elution program with mobile phases typically consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI), typically in negative ion mode for this compound. [7] * Precursor Ion (Q1): m/z 398

-

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.

-

Confirm the identity of the analyte by verifying the presence of the confirmation ion and ensuring the ion ratio is within acceptable tolerance limits.

Caption: Workflow for the analysis of this compound in soil samples.

Toxicological Significance

While the parent compound Bixafen has undergone extensive toxicological evaluation, the properties of its metabolites are also critical for a complete safety assessment.

-

Aquatic Toxicity: this compound is classified under the Globally Harmonized System (GHS) as very toxic to aquatic life (H400). [8]This highlights the importance of monitoring its presence in environmental water bodies to prevent adverse ecological impacts.

-

Residue Definition: Regulatory bodies often include major metabolites in the overall residue definition for dietary risk assessment. For commodities of animal origin and for assessing dietary exposure from rotational crops, the residue definition for Bixafen includes both the parent compound and this compound, expressed as Bixafen equivalents. [1][6]This ensures that the total potential toxicological burden is considered.

Conclusion

This compound is the key metabolite of the fungicide Bixafen, formed through a straightforward demethylation reaction. Its chemical and physical properties, along with its toxicological profile, make it a significant analyte in food safety and environmental science. The robust and highly specific analytical methods based on HPLC-MS/MS enable its reliable quantification at trace levels. A thorough understanding of this compound is, therefore, indispensable for researchers, scientists, and regulatory professionals involved in the lifecycle management of Bixafen-containing products.

References

-

World Health Organization (WHO). (2013). BIXAFEN. Link

-

Australian Pesticides and Veterinary Medicines Authority (APVMA). (2014). Public Release Summary on the evaluation of the new active Bixafen. Link

-

Food and Agriculture Organization of the United Nations (FAO). (2013). BIXAFEN (262) First draft. Link

-

University of Hertfordshire. Bixafen - AERU. Link

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. Link

-

United States Environmental Protection Agency (EPA). Modification of the analytical method 00952 / M001. Link

-

Norwegian Scientific Committee for Food Safety (VKM). (2014). Risk assessment of the metabolite M44 of bixafen. Link

-

Food and Agriculture Organization of the United Nations (FAO). (2016). BIXAFEN (262). Link

-

Minnesota Department of Agriculture. (2020). Bixafen New Active Ingredient Review. Link

-

Pharmaffiliates. This compound. Link

-

LGC Standards. Bixafen desmethyl Solution. Link

Sources

An In-depth Technical Guide to Bixafen-desmethyl (CAS Number: 1655498-06-8)

Introduction

Bixafen-desmethyl, also known as N-Desmethyl Bixafen, is primarily recognized as a significant metabolite of Bixafen, a broad-spectrum pyrazole-carboxamide fungicide.[1][2] Bixafen is utilized in agriculture to control a range of fungal diseases in crops like cereals and rape plants by inhibiting mitochondrial respiration.[1][2][3] Consequently, the presence and behavior of this compound in environmental and biological systems are of considerable interest to researchers, toxicologists, and professionals in drug and pesticide development. This guide provides a comprehensive technical overview of this compound, synthesizing available data on its chemical properties, presumed synthesis, mechanism of action, analytical detection, and toxicological relevance.

Chemical and Physical Properties

This compound is chemically identified as N-[2-(3,4-dichlorophenyl)-4-fluorophenyl]-5-(difluoromethyl)-1H-pyrazole-4-carboxamide.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1655498-06-8 | [4][5] |

| Molecular Formula | C₁₇H₁₀Cl₂F₃N₃O | [4][5] |

| Molecular Weight | 400.18 g/mol | [6] |

| IUPAC Name | N-[2-(3,4-dichlorophenyl)-4-fluorophenyl]-5-(difluoromethyl)-1H-pyrazole-4-carboxamide | [4] |

| SMILES | C1=CC(=C(C=C1C2=C(C=CC(=C2)F)NC(=O)C3=C(NN=C3)C(F)F)Cl)Cl | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Topological Polar Surface Area | 57.8 Ų | [4] |

| XLogP3-AA | 4.7 | [4] |

Chemical Structure

Caption: Chemical Structure of this compound.

Synthesis and Formation

This compound is formed in biological systems through the demethylation of the pyrazole ring of its parent compound, Bixafen.[7] This metabolic transformation is a key step in the biotransformation of Bixafen within organisms.[7][8]

While there is no direct industrial synthesis for this compound, as it is primarily a metabolite, its synthesis can be conceptually derived from the manufacturing process of Bixafen. The synthesis of Bixafen typically involves the coupling of a substituted aniline with a pyrazole carboxylic acid derivative.[9][10] A plausible synthetic route for this compound would involve the use of a pyrazole precursor that lacks the N-methyl group.

Conceptual Synthesis Workflow

Caption: Conceptual synthesis workflow for this compound.

Mechanism of Action: A Succinate Dehydrogenase Inhibitor

As a derivative of Bixafen, this compound is presumed to share the same mechanism of action. Bixafen acts as a succinate dehydrogenase inhibitor (SDHI).[2][3][11] SDHIs disrupt the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase), a critical enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain.[3][12][13][14] By binding to the ubiquinone binding site of the SDH enzyme, it blocks the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and leading to fungal cell death.[12][13] This mode of action is highly effective against a broad spectrum of fungal pathogens.[3][15]

Signaling Pathway of SDHI Action

Caption: this compound inhibits Complex II of the mitochondrial respiratory chain.

Analytical Methodology

The detection and quantification of this compound, often in conjunction with its parent compound Bixafen, is crucial for residue analysis in food, soil, and biological matrices. The most common and reliable analytical technique is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1][2]

| Parameter | Description |

| Technique | High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) |

| Extraction | Samples are typically extracted with a mixture of acetonitrile and water.[1][16] For fatty matrices, n-hexane may be used.[1] Microwave-assisted extraction can enhance recovery from soil samples.[1][16] |

| Clean-up | Solid-Phase Extraction (SPE) with a C18 sorbent is commonly employed for sample clean-up.[1] |

| Detection | Electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective detection.[1][16] |

| Quantification | Isotope-labeled internal standards are utilized to ensure accurate quantification.[1][16] |

| Limit of Quantification (LOQ) | The LOQ for the total residue of Bixafen and this compound is reported to be as low as 0.02 mg/kg in some matrices and 5.0 µg/kg in soil.[1] |

General Analytical Workflow

Caption: General workflow for the analysis of this compound.

Detailed Protocol for Soil Analysis

The following protocol is adapted from a method modification for the analysis of this compound in soil.[16]

-

Sample Preparation: Weigh 20 g of the soil sample into a microwave-safe extraction vessel.

-

Fortification (for QC): For recovery experiments, add a known amount of this compound standard solution.

-

Extraction: Add 40 ml of an acetonitrile/water (4:1, v/v) mixture to the sample.

-

Microwave-Assisted Extraction: Extract the sample in a microwave extractor for a specified time and power (e.g., 3 minutes at 250 W).

-

Internal Standard Addition: Add an appropriate volume of an isotopically labeled internal standard solution and homogenize.

-

Centrifugation: Transfer approximately 1.5 ml of the extract into a centrifuge tube and centrifuge at high speed (e.g., >12,000 g) for 5 minutes to remove fine particles.

-

Analysis: Transfer the supernatant into an HPLC vial for LC-MS/MS analysis.

Metabolism and Toxicology

This compound is a primary metabolite of Bixafen, formed by the desmethylation of the pyrazole nitrogen.[7] This metabolic conversion is observed in various organisms, including rats and hens, as well as in rotational crops.[1] In animal studies, Bixafen is rapidly absorbed and metabolized, with this compound being one of the major identified metabolites.[7][8] Further metabolism can involve hydroxylation of the phenyl rings and subsequent conjugation with glucuronic acid or glutathione.[7]

| Organism | Metabolic Pathway | Key Findings |

| Rats | Demethylation of the pyrazole ring to form this compound is a primary metabolic step.[7] Subsequent hydroxylation and conjugation reactions also occur.[7] | Bixafen is almost completely absorbed and rapidly metabolized and excreted.[8] |

| Hens & Goats | The metabolic pathway is comparable to that in rats, with this compound being a significant metabolite.[1] | Residues of Bixafen and this compound can be detected in eggs and tissues.[1] |

| Rotational Crops | This compound is a major metabolite found in crops grown in soil previously treated with Bixafen.[1] | Due to the persistence of Bixafen in soil, residues of the parent compound and its desmethyl metabolite can be taken up by subsequent crops.[2] |

From a toxicological standpoint, this compound is typically evaluated as part of the overall residue definition for Bixafen in dietary risk assessments.[2] While Bixafen itself has been studied for various toxicological endpoints, including potential neurotoxicity, specific toxicological data for isolated this compound is less common.[17] However, given its structural similarity and shared mechanism of action, its toxicological profile is considered in conjunction with Bixafen. The GHS classification for this compound indicates it is very toxic to aquatic life.[4]

Conclusion

This compound is a crucial analyte in the study of the fungicide Bixafen. As its major metabolite, understanding its chemical properties, formation, and behavior in the environment and biological systems is essential for comprehensive risk assessment and regulatory compliance. The analytical methods, primarily HPLC-MS/MS, are well-established for its detection. Future research may focus on elucidating any unique toxicological properties of this compound that differ from its parent compound.

References

-

Food and Agriculture Organization of the United Nations. (n.d.). BIXAFEN (262). Retrieved from [Link]

-

World Health Organization. (2013). BIXAFEN. Retrieved from [Link]

-

Federal Institute for Risk Assessment, Berlin, Germany. (n.d.). BIXAFEN (262). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN116178264A - A kind of synthetic method of bixafen.

-

bioRxiv. (2020). Bixafen, a succinate dehydrogenase inhibitor fungicide, causes microcephaly and motor neuron axon defects during development. Retrieved from [Link]

- Google Patents. (n.d.). AU2022336652A1 - A process for preparation of bixafen.

-

Norwegian Scientific Committee for Food Safety. (2014). Risk assessment of the metabolite M44 of bixafen, an active substance in the fungicide Aviator Xpro EC 225. Retrieved from [Link]

-

PubMed. (n.d.). Bixafen, a succinate dehydrogenase inhibitor fungicide, causes microcephaly and motor neuron axon defects during development. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). 49877199-bixafen-ecm-soil.pdf. Retrieved from [Link]

-

PubMed. (n.d.). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Retrieved from [Link]

-

ANSES. (n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. Retrieved from [Link]

- Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651.

-

ResearchGate. (n.d.). Succinate dehydrogenase inhibitor fungicides and the modifications on the bridge. Retrieved from [Link]

-

Applied and Environmental Microbiology. (n.d.). The Effects of Succinate Dehydrogenase Inhibitor Fungicide Dose and Mixture on Development of Resistance in Venturia inaequalis. Retrieved from [Link]

-

Scribd. (n.d.). Pesticides and Metabolites. Retrieved from [Link]

-

Amazon S3. (2017). REFERENCE STANDARDS FOR RESIDUE ANALYSIS 2017. Retrieved from [Link]

Sources

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound | C17H10Cl2F3N3O | CID 99937725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 1655498-06-8 | LGC Standards [lgcstandards.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. vkm.no [vkm.no]

- 8. apps.who.int [apps.who.int]

- 9. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]

- 10. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]

- 11. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]

- 12. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ndsu.edu [ndsu.edu]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. epa.gov [epa.gov]

- 17. Bixafen, a succinate dehydrogenase inhibitor fungicide, causes microcephaly and motor neuron axon defects during development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Bixafen-desmethyl

Introduction

Bixafen-desmethyl, the primary metabolite of the widely used fungicide Bixafen, is a compound of significant interest to researchers in agrochemistry, environmental science, and toxicology.[1][2] As a succinate dehydrogenase inhibitor (SDHI), its biological activity and environmental fate are crucial areas of study.[3][4] This technical guide provides a comprehensive overview of a plausible synthetic route to this compound and the analytical techniques required for its thorough characterization. This document is intended for researchers, scientists, and professionals in drug and pesticide development, offering both theoretical grounding and practical, step-by-step methodologies.

This compound, chemically known as N-(3′,4′-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1H-pyrazole-4-carboxamide, shares the core pyrazole carboxamide structure responsible for its fungicidal activity.[2] Understanding its synthesis is paramount for producing analytical standards, enabling metabolism studies, and developing new fungicidal analogs.

Proposed Synthesis of this compound

The overall synthetic strategy is depicted below:

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (Precursor 1)

The synthesis of the pyrazole core is a critical first stage. While the methylated version is more commonly described for Bixafen synthesis, the unmethylated analog is the target here.[7]

Protocol for Synthesis of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), combine ethyl difluoroacetate and ethyl formate in a suitable solvent like anhydrous ethanol.

-

Claisen Condensation: Slowly add a solution of sodium ethoxide in ethanol to the flask at 0-5 °C. Allow the mixture to stir and gradually warm to room temperature overnight to form the sodium salt of ethyl 2-formyl-4,4-difluoro-3-oxobutanoate.

-

Cyclization with Hydrazine: Cool the reaction mixture again to 0-5 °C and add a solution of hydrazine hydrate dropwise. The choice of hydrazine hydrate over methylhydrazine is the key deviation from the Bixafen synthesis, leading to the desired N-unsubstituted pyrazole.[7] Stir the reaction at room temperature for several hours until TLC or LC-MS analysis indicates the completion of the cyclization to form ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide to the reaction mixture and heat to reflux for 2-4 hours to hydrolyze the ester.

-

Acidification and Isolation: After cooling to room temperature, carefully acidify the mixture with hydrochloric acid until a precipitate forms. The solid product, 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, is then collected by filtration, washed with cold water, and dried under vacuum.[1]

Part 2: Synthesis of 2-amino-3',4'-dichloro-5-fluorobiphenyl (Precursor 2)

The synthesis of the substituted aminobiphenyl moiety can be achieved through a diazotization and coupling reaction.

Protocol for Synthesis of 2-amino-3',4'-dichloro-5-fluorobiphenyl:

-

Diazotization: In a vessel cooled to 0-5 °C, dissolve 3,4-dichloroaniline in a mixture of concentrated sulfuric acid and water. Slowly add a solution of nitrosylsulfuric acid dropwise while maintaining the low temperature to form the diazonium salt.

-

Gomberg-Bachmann Coupling: In a separate reaction vessel, heat 4-fluoroaniline to 70-90 °C. Add the freshly prepared diazonium salt solution dropwise to the hot 4-fluoroaniline. The coupling reaction will proceed with the evolution of nitrogen gas.

-

Work-up and Purification: After the addition is complete, continue stirring for 1-2 hours. Cool the reaction mixture and neutralize it with an aqueous base. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-amino-3',4'-dichloro-5-fluorobiphenyl.

Part 3: Final Amide Coupling to Yield this compound

The final step involves the formation of an amide bond between the two synthesized precursors. To facilitate this, the carboxylic acid is typically converted to a more reactive acid chloride.[5]

Protocol for Amide Coupling:

-

Acid Chloride Formation: In a flask under an inert atmosphere, suspend 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid in a dry, aprotic solvent such as dichloromethane or toluene. Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at room temperature. A catalytic amount of DMF can be added if oxalyl chloride is used. Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases. The solvent and excess reagent are then removed under vacuum to yield the crude 3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride.[5][8]

-

Amide Formation: Dissolve the crude acid chloride in a dry aprotic solvent like tetrahydrofuran (THF) or dichloromethane. In a separate flask, dissolve 2-amino-3',4'-dichloro-5-fluorobiphenyl and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent. Cool the amine solution to 0-5 °C and add the acid chloride solution dropwise.[5]

-

Reaction Monitoring and Isolation: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: The combined organic extracts are washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. After solvent evaporation, the crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.[9][10]

Characterization of this compound

A rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of chromatographic and spectroscopic techniques should be employed.

Caption: Analytical workflow for the characterization of this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the method of choice for assessing the purity of the final compound.[3]

-

Mobile Phase: A gradient of acetonitrile and water (often with a formic acid modifier) is typically effective for separating this compound from any remaining starting materials or by-products.

-

Stationary Phase: A C18 reversed-phase column is commonly used.

-

Detection: UV detection, typically in the range of 220-280 nm, is suitable for this aromatic compound. The purity is determined by the peak area percentage of the main component.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

-

Expected Molecular Weight: C₁₇H₁₀Cl₂F₃N₃O has a calculated molecular weight of approximately 400.01 g/mol .[2]

-

Ionization Technique: Electrospray ionization (ESI) in positive mode is generally effective, and the protonated molecule [M+H]⁺ would be expected at m/z ≈ 401.

-

High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement, confirming the elemental composition.

-

Tandem MS (MS/MS): Fragmentation analysis can provide further structural confirmation by identifying characteristic daughter ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the biphenyl system, the pyrazole proton, the N-H proton of the amide, and the characteristic triplet for the CHF₂ group. The amide proton (CONH) signal is typically observed as a broad singlet in the downfield region (δ 10-11 ppm).[5]

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide will appear in the range of δ 160-165 ppm.[5]

-

¹⁹F NMR: The fluorine NMR will show signals corresponding to the fluorine on the biphenyl ring and the two equivalent fluorine atoms of the difluoromethyl group, which will appear as a doublet due to coupling with the proton.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A characteristic absorption band for the amide N-H group is expected around 3300 cm⁻¹.

-

C=O Stretch: A strong absorption for the amide carbonyl group will be present in the region of 1650-1680 cm⁻¹.

-

C-F and C-Cl Stretches: Absorptions corresponding to the carbon-fluorine and carbon-chlorine bonds will be observed in the fingerprint region.

| Technique | Parameter | Expected Result for this compound |

| HPLC/UPLC | Purity | >95% peak area |

| HRMS (ESI+) | [M+H]⁺ | m/z ≈ 401.0231 |

| ¹H NMR | Amide Proton (N-H) | δ ≈ 10-11 ppm (broad singlet) |

| Difluoromethyl Proton (CHF₂) | δ ≈ 6.5-7.5 ppm (triplet, J ≈ 54 Hz) | |

| Aromatic & Pyrazole Protons | δ ≈ 7.0-8.5 ppm (complex multiplets) | |

| ¹³C NMR | Amide Carbonyl (C=O) | δ ≈ 160-165 ppm |

| FTIR | N-H Stretch | ~3300 cm⁻¹ |

| C=O Stretch | ~1670 cm⁻¹ |

Conclusion

This technical guide outlines a robust and scientifically sound approach to the synthesis and characterization of this compound. By following the detailed protocols for the synthesis of the key pyrazole and biphenyl precursors and their subsequent amide coupling, researchers can obtain this important metabolite for further study. The comprehensive characterization workflow ensures the identity and purity of the final compound, providing a reliable standard for analytical and biological investigations. The methodologies described herein are grounded in established chemical principles and provide a solid foundation for professionals working in the field of agrochemical development and research.

References

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. Available at: [Link]

- Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (2024). Google Patents.

-

Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4. (2025). ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health. Available at: [Link]

-

This compound. (n.d.). PubChem. Available at: [Link]

-

Determination of succinate-dehydrogenase-inhibitor fungicide residues in fruits and vegetables by liquid chromatography-tandem mass spectrometry. (2015). National Institutes of Health. Available at: [Link]

-

Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2018). National Institutes of Health. Available at: [Link]

-

Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. (2022). ResearchGate. Available at: [Link]

-

Bixafen. (n.d.). AERU, University of Hertfordshire. Available at: [Link]

-

1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. (1996). ACS Publications. Available at: [Link]

- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014). Google Patents.

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

BIXAFEN (262) First draft was prepared by Mr Christian Sieke, the Federal Institute for Risk Assessment, Berlin,, Germany EXPLAN. (n.d.). Food and Agriculture Organization of the United Nations. Available at: [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Available at: [Link]

-

H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate. Available at: [Link]

-

Bixafen. (2018). Regulations.gov. Available at: [Link]

-

Synthesis and evaluation of novel pyrazole carboxamide derivatives. (2024). Innovative Journal. Available at: [Link]

-

Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. (2022). Taylor & Francis Online. Available at: [Link]

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia. Available at: [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2005). ScienceDirect. Available at: [Link]

-

Studies on Succinate Dehydrogenase. (2025). ResearchGate. Available at: [Link]

-

Public Release Summary on the evaluation of the new active Bixafen. (n.d.). Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]

- Method for purifying pyrazoles. (2011). Google Patents.

-

Amide formation from acyl chloride. (n.d.). Khan Academy. Available at: [Link]

-

Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents. (2025). National Institutes of Health. Available at: [Link]

-

Inhibition of succinate dehydrogenase by malonate is the example of -.... (2024). YouTube. Available at: [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. Available at: [Link]

-

Studies on Succinate Dehydrogenase. (2025). ResearchGate. Available at: [Link]

Sources

- 1. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 2. This compound | C17H10Cl2F3N3O | CID 99937725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of succinate-dehydrogenase-inhibitor fungicide residues in fruits and vegetables by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 8. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]

- 9. wisdomlib.org [wisdomlib.org]

- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Metabolic Pathway of Bixafen to Bixafen-desmethyl

This guide provides a comprehensive technical overview of the primary metabolic transformation of Bixafen, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2] Intended for researchers, scientists, and professionals in drug development and agrochemical safety, this document details the core metabolic pathway from Bixafen to its major metabolite, Bixafen-desmethyl, and outlines robust experimental methodologies for its investigation.

Introduction to Bixafen and its Metabolic Significance

Bixafen (N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) is a pyrazole-carboxamide fungicide that effectively controls a broad spectrum of fungal diseases in crops by inhibiting the mitochondrial respiratory chain.[3][4][5] The environmental fate and toxicological profile of Bixafen are of paramount importance for regulatory assessment and ensuring human and environmental safety. A critical aspect of this assessment is understanding its biotransformation in mammals.

Metabolism studies in various animal models have consistently shown that the primary metabolic pathway for Bixafen is the demethylation of the pyrazole ring, leading to the formation of this compound.[6][7] This metabolite is a significant consideration in residue definitions for risk assessment.[8] Therefore, a thorough understanding of this metabolic conversion is crucial for predicting Bixafen's pharmacokinetic behavior and potential toxicological implications.

The Bixafen to this compound Metabolic Pathway

The conversion of Bixafen to this compound is a phase I metabolic reaction, specifically an N-demethylation. This process involves the removal of a methyl group from the nitrogen atom at position 1 of the pyrazole ring.

Chemical Structures:

-

Bixafen: C₁₈H₁₂Cl₂F₃N₃O

-

This compound: C₁₇H₁₀Cl₂F₃N₃O

The primary enzyme system responsible for such N-demethylation reactions in mammals is the cytochrome P450 (CYP) superfamily of monooxygenases, predominantly located in the liver. While the specific CYP isozymes involved in Bixafen demethylation have not been definitively identified in publicly available literature, CYP3A4 and CYP2C9 are known to be involved in the N-demethylation of other xenobiotics.[9] Further investigation using recombinant human CYP isozymes and specific inhibitors is necessary to pinpoint the key enzymes responsible for Bixafen metabolism.

Following its formation, this compound can undergo further metabolic transformations, including hydroxylation at various positions on the phenyl rings and subsequent conjugation with glucuronic acid or glutathione.[6]

Below is a diagram illustrating the primary metabolic pathway of Bixafen.

Caption: In vitro experimental workflow for Bixafen metabolism studies.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of Bixafen in a suitable solvent (e.g., DMSO) and dilute to the desired starting concentration in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

-

Prepare a suspension of liver microsomes in phosphate buffer on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, combine the Bixafen solution, microsomal suspension, and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

-

Incubate the reaction mixture at 37°C in a shaking water bath. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Sample Processing:

-

At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of Bixafen and this compound. The use of isotopically labeled internal standards for both analytes is recommended for accurate quantification.

-

Causality and Self-Validation:

-

Rationale for NADPH Regenerating System: CYP450 enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a constant supply of NADPH throughout the incubation period, preventing cofactor depletion from becoming a rate-limiting factor.

-

Time-Course Experiment: By analyzing samples at multiple time points, the rate of Bixafen depletion and this compound formation can be determined, allowing for the calculation of kinetic parameters such as the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

-

Control Incubations: To ensure the observed metabolism is enzyme-mediated, control incubations should be performed:

-

Without NADPH: Demonstrates that the reaction is cofactor-dependent.

-

Without microsomes: Confirms that the conversion is not due to spontaneous degradation.

-

Heat-inactivated microsomes: Provides further evidence of enzymatic activity.

-

In Vivo Metabolism of Bixafen in a Rodent Model

This protocol outlines an in vivo study in rats to investigate the absorption, distribution, metabolism, and excretion (ADME) of Bixafen, with a focus on the formation of this compound.

Objective: To characterize the pharmacokinetic profile of Bixafen and identify and quantify its major metabolites in a living organism.

Materials:

-

Sprague-Dawley or Wistar rats

-

Bixafen (radiolabeled, e.g., with ¹⁴C, is often used for mass balance studies)

-

Dosing vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Metabolic cages for separate collection of urine and feces

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Tissue homogenization equipment

-

LC-MS/MS system and, if using radiolabel, a liquid scintillation counter

Experimental Workflow:

Caption: In vivo experimental workflow for a Bixafen metabolism study in rats.

Step-by-Step Methodology:

-

Animal Dosing and Housing:

-

Acclimatize male and female rats to the laboratory conditions for at least one week.

-

Administer a single dose of Bixafen, typically via oral gavage. Different dose levels (low and high) should be tested to assess dose-dependent metabolism.

-

House the animals individually in metabolic cages that allow for the separate collection of urine and feces.

-

-

Sample Collection:

-

Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose) via tail vein or saphenous vein bleeding.

-

Collect urine and feces at regular intervals (e.g., 0-24h, 24-48h, 48-72h).

-

At the end of the study, euthanize the animals and collect major organs and tissues (e.g., liver, kidney, fat, muscle).

-

-

Sample Processing:

-

Process blood samples to obtain plasma by centrifugation.

-

Homogenize tissue samples in an appropriate buffer.

-

Extract urine, feces, and tissue homogenates with a suitable organic solvent to isolate Bixafen and its metabolites.

-

-

Analysis:

-

Quantify the concentrations of Bixafen and this compound in plasma, urine, feces, and tissue extracts using a validated LC-MS/MS method.

-

If radiolabeled Bixafen was used, determine the total radioactivity in all samples using a liquid scintillation counter to perform a mass balance assessment.

-

Causality and Self-Validation:

-

Pharmacokinetic Profiling: The time-course plasma concentration data allows for the determination of key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and elimination half-life for both the parent compound and the metabolite.

-

Mass Balance: The use of a radiolabeled compound enables the tracking of the total administered dose and ensures a high recovery, confirming the major routes of excretion.

-

Metabolite Profiling: Analysis of excreta and tissues provides a comprehensive picture of the metabolic fate of Bixafen, identifying the major and minor metabolites and their distribution in the body.

Quantitative Data Summary

The following table presents hypothetical data that could be generated from the described experiments, illustrating the metabolic conversion of Bixafen to this compound.

| Parameter | In Vitro (Rat Liver Microsomes) | In Vivo (Rat Plasma) |

| Bixafen Half-life (t₁/₂) (min) | 25 | 480 (8 hours) |

| This compound Formation Rate (pmol/min/mg protein) | 150 | - |

| Peak Plasma Concentration (Cₘₐₓ) of Bixafen (µg/mL) | - | 5.0 |

| Peak Plasma Concentration (Cₘₐₓ) of this compound (µg/mL) | - | 1.2 |

| Time to Peak Concentration (Tₘₐₓ) of Bixafen (hours) | - | 4 |

| Time to Peak Concentration (Tₘₐₓ) of this compound (hours) | - | 8 |

| Major Route of Excretion | - | Feces |

Discussion and Conclusion

The metabolic pathway from Bixafen to this compound is a critical determinant of its toxicokinetic profile. The formation of this compound is a significant event, as this metabolite is considered in regulatory risk assessments. [8]The in vitro and in vivo experimental approaches detailed in this guide provide a robust framework for characterizing this metabolic conversion.

Understanding the enzymes involved, the rate of metabolism, and the subsequent fate of this compound is essential for:

-

Predicting potential drug-drug or pesticide-pesticide interactions: If Bixafen is metabolized by the same CYP enzymes as other co-administered compounds, there is a potential for competitive inhibition, which could alter the clearance and efficacy of either substance.

-

Assessing inter-species variability: Metabolic rates can differ significantly between species. Data from animal models must be carefully extrapolated to predict human metabolism and potential risks.

-

Informing toxicological studies: Knowledge of the major metabolites is crucial for designing relevant toxicology studies that assess the safety of both the parent compound and its biotransformation products.

References

-

World Health Organization (WHO). (n.d.). BIXAFEN. Retrieved from [Link]

-

Norwegian Scientific Committee for Food Safety. (2014, February 4). Risk assessment of the metabolite M44 of bixafen, an active substance in the fungicide Aviator Xpro EC 225. Retrieved from [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active Bixafen. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). BIXAFEN (262). Retrieved from [Link]

-

Riou, M., et al. (2021). Bixafen, a succinate dehydrogenase inhibitor fungicide, causes microcephaly and motor neuron axon defects during development. Chemosphere, 265, 128781. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). BIXAFEN (262) First draft was prepared by Mr Christian Sieke, the Federal Institute for Risk Assessment, Berlin,, Germany EXPLAN. Retrieved from [Link]

-

United States Environmental Protection Agency. (n.d.). Bixafen-ecm-soil.pdf. Retrieved from [Link]

- Google Patents. (n.d.). AU2022336652A1 - A process for preparation of bixafen.

-

Wu, Y. X., & von Tiedemann, A. (2001). Effect of bixafen on senescence and yield formation of wheat. Journal of Plant Diseases and Protection, 108(4), 383-396. Retrieved from [Link]

-

Minnesota Department of Agriculture. (2019, July 22). Bixafen Tier1. Retrieved from [Link]

-

Riou, M., et al. (2020). Bixafen, a succinate dehydrogenase inhibitor fungicide, causes microcephaly and motor neuron axon defects during development. bioRxiv. Retrieved from [Link]

-

Guengerich, F. P. (2015). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 70, 7.7.1–7.7.27. Retrieved from [Link]

-

Ellis, E. S., et al. (2021). Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes. ACS Catalysis, 11(5), 2976-2988. Retrieved from [Link]

-

Baranczewski, P., et al. (2006). In vitro metabolism of drugs using liver microsomes. Pharmacological reports, 58(4), 459. Retrieved from [Link]

-

Fugmann, T., et al. (2021). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Angewandte Chemie International Edition, 60(11), 5917-5922. Retrieved from [Link]

-

Wang, Y., et al. (2023). Microbial Enzymes Involved in the Biotransformation of Major Mycotoxins. Journal of Agricultural and Food Chemistry, 71(2), 899-913. Retrieved from [Link]

-

Hyland, R., et al. (2000). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British journal of clinical pharmacology, 50(5), 429-438. Retrieved from [Link]

-

Kumar, S., & Surapaneni, S. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Indian journal of pharmaceutical sciences, 71(4), 359. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The metabolism and biotransformation of AFB1: Key enzymes and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo metabolism study of bergenin in rats by HPLC-QTOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.who.int [apps.who.int]

- 5. fao.org [fao.org]

- 6. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of pyrazole on nitrosodimethylamine demethylase and other microsomal xenobiotic metabolising activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Conversion of Bixafen to Bixafen-desmethyl

Abstract

Bixafen, a pyrazole-carboxamide fungicide, is a potent inhibitor of succinate dehydrogenase in fungi.[1] Its metabolic fate in various organisms is of significant interest for toxicological and environmental assessments. A primary metabolic pathway is the N-demethylation of the pyrazole ring, leading to the formation of Bixafen-desmethyl (M21). This guide provides a comprehensive technical overview of the enzymatic conversion of Bixafen to this compound, detailing the likely enzymatic mediators and presenting a robust in-vitro protocol for researchers, scientists, and drug development professionals to study this biotransformation.

Introduction: The Metabolic Landscape of Bixafen

Bixafen is subject to metabolic transformation in mammals, plants, and soil microorganisms. These metabolic processes can alter the compound's efficacy, persistence, and potential toxicity. One of the most consistently observed metabolic reactions is the demethylation of the N-methyl group on the pyrazole ring, yielding this compound.[2] This metabolite has been identified as a major residue in rat metabolism studies, suggesting its toxicological relevance.[1] Understanding the enzymatic machinery responsible for this conversion is crucial for predicting potential drug-drug interactions, understanding species-specific differences in metabolism, and conducting thorough risk assessments.

The chemical structures of Bixafen and its desmethyl metabolite are presented below:

Table 1: Structures of Bixafen and this compound

| Compound | Chemical Structure |

| Bixafen | |

| This compound |

The Enzymatic Catalyst: A Likely Role for Cytochrome P450s

The N-demethylation of xenobiotics is a hallmark of metabolism mediated by the cytochrome P450 (CYP) superfamily of enzymes. These heme-containing monooxygenases are central to the phase I metabolism of a vast array of compounds. While the specific CYP isozyme responsible for Bixafen demethylation has not been definitively identified in publicly available literature, evidence from structurally related azole fungicides strongly implicates the involvement of the CYP3A subfamily, particularly CYP3A4.[3][4] CYP3A4 is a major human liver enzyme known for its broad substrate specificity and its role in the metabolism of numerous drugs and xenobiotics.[3]

Therefore, a scientifically sound hypothesis is that CYP3A4 is a primary catalyst for the conversion of Bixafen to this compound. This guide will proceed with this hypothesis as the basis for the proposed experimental design.

Visualizing the Enzymatic Conversion

The proposed enzymatic conversion can be visualized as a two-step process initiated by the CYP enzyme, followed by the spontaneous rearrangement to the final products.

Caption: Proposed metabolic pathway of Bixafen to this compound.

In-Vitro Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step protocol to investigate the enzymatic conversion of Bixafen to this compound using human liver microsomes (HLMs) and recombinant human CYP3A4. The protocol is designed to be self-validating by including appropriate controls.

Materials and Reagents

-

Test Compounds: Bixafen (analytical standard), this compound (analytical standard)

-

Enzyme Sources: Pooled Human Liver Microsomes (HLMs), Recombinant human CYP3A4 + P450 reductase

-

Cofactor: NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4)

-

Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound)

-

Control Inhibitor: Ketoconazole (a potent CYP3A4 inhibitor)[5]

-

Instrumentation: HPLC-MS/MS system

Experimental Workflow

The following diagram illustrates the experimental workflow for assessing the enzymatic conversion.

Caption: Experimental workflow for the in-vitro metabolism of Bixafen.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare stock solutions of Bixafen, this compound, and Ketoconazole in a suitable organic solvent (e.g., DMSO or methanol).

-

Prepare working solutions by diluting the stock solutions in 100 mM potassium phosphate buffer (pH 7.4). The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid enzyme inhibition.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation Procedure:

-

In a microcentrifuge tube, combine the enzyme source (either HLMs or recombinant CYP3A4), potassium phosphate buffer, and the Bixafen working solution.

-

For the inhibitor control, add the Ketoconazole working solution.

-

For the negative control, use heat-inactivated enzyme or omit the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, and 60 minutes) with gentle shaking.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples to ensure complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Analytical Quantification by HPLC-MS/MS

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system is recommended.

-

Chromatographic Separation: A C18 reverse-phase column is suitable for separating Bixafen and this compound. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically used.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for Bixafen and this compound.[6][7]

Table 2: Example MRM Transitions for Bixafen and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Bixafen | 414.1 | 394.1 |

| This compound | 400.1 | 380.1 |

| Internal Standard | - | - |

Note: The exact MRM transitions should be optimized for the specific instrument used.

Data Analysis and Interpretation

The formation of this compound over time should be quantified by constructing a calibration curve using analytical standards. The rate of formation can then be calculated.

-

Evidence of Enzymatic Conversion: A time-dependent increase in the concentration of this compound in the presence of the active enzyme and NADPH, which is absent in the negative controls, confirms enzymatic conversion.

-

Identification of the Responsible Enzyme:

-

If this compound is formed in the presence of recombinant CYP3A4, it provides strong evidence for the involvement of this specific isozyme.

-

Significant inhibition of this compound formation in HLMs by Ketoconazole further implicates CYP3A4.

-

Conclusion

This technical guide outlines the scientific basis and a detailed experimental protocol for investigating the enzymatic conversion of Bixafen to its primary metabolite, this compound. The proposed involvement of cytochrome P450 enzymes, particularly CYP3A4, is grounded in the established metabolism of structurally similar compounds. The provided in-vitro methodology, utilizing human liver microsomes and recombinant enzymes coupled with HPLC-MS/MS analysis, offers a robust and reliable system for researchers to elucidate the metabolic pathways of Bixafen and other novel chemical entities.

References

-

Prediction and Characterization of CYP3A4-mediated Metabolisms of Azole Fungicides: an Application of the Fused-grid Template* system. (2020). National Institutes of Health. [Link]

-

BIXAFEN (262) The first draft was prepared by Mr Christian Sieke, Federal Institute for Risk Assessment, Berlin, Germany EXPLANATION. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

-

In vitro metabolism of gefitinib in human liver microsomes. (2005). PubMed. [Link]

-

49877180-bixafen-ilv-soil.pdf. (n.d.). Environmental Protection Agency. [Link]

-

BIXAFEN (262) First draft was prepared by Mr Christian Sieke, the Federal Institute for Risk Assessment, Berlin,, Germany EXPLAN. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

-

Genetic variations of CYP3A4 on the metabolism of itraconazole in vitro. (2023). PubMed. [Link]

-

In vitro metabolism of gefitinib in human liver microsomes. (2005). ResearchGate. [Link]

-

Cytochrome P450: In Vitro Methods and Protocols | Request PDF. (2006). ResearchGate. [Link]

-

Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. (2001). British Journal of Clinical Pharmacology. [Link]

-

Role of itraconazole metabolites in CYP3A4 inhibition. (2004). ResearchGate. [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]

-

49877199-bixafen-ecm-soil.pdf. (n.d.). Environmental Protection Agency. [Link]

-

The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. (2010). DigitalCommons@University of Nebraska - Lincoln. [Link]

-

Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes. (2021). ACS Publications. [Link]

-

ADME 101 In Vitro Enzyme Induction Studies Overview. (2023). YouTube. [Link]

-

Role of human liver microsomes in in vitro metabolism of drugs-a review. (2009). PubMed. [Link]

-

ILV Bixafen in Water MRID 50470801. (n.d.). Environmental Protection Agency. [Link]

-

Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. (2001). ResearchGate. [Link]

-

Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity. (2016). Science of The Total Environment. [Link]

-

Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes. (2021). europepmc.org. [Link]

-

Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences. [Link]

-

High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2014). National Institutes of Health. [Link]

-

Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. (2008). National Institutes of Health. [Link]

-

In Vitro Techniques to Study Drug–Drug Interactions of Drug Metabolism: Cytochrome P450. (2015). ResearchGate. [Link]

Sources

- 1. fao.org [fao.org]

- 2. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prediction and Characterization of CYP3A4-mediated Metabolisms of Azole Fungicides: an Application of the Fused-grid Template* system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. epa.gov [epa.gov]

An In-depth Technical Guide to the Mechanism of Action of Bixafen-desmethyl

Executive Summary

Bixafen is a highly effective, broad-spectrum fungicide belonging to the pyrazole-carboxamide chemical class.[1] Its fungicidal activity stems from its potent inhibition of cellular respiration. Upon application, the parent compound, Bixafen, is metabolized to Bixafen-desmethyl, a key active metabolite.[2] This guide provides a detailed technical overview of the molecular mechanism by which this compound exerts its antifungal effects. The primary target is the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of both the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle.[2][3] By binding to and inactivating this enzyme, this compound effectively shuts down cellular energy production, leading to the cessation of fungal growth and eventual cell death. This document elucidates the structure of the target enzyme, the specific binding interactions, the downstream metabolic consequences of inhibition, and the established experimental protocols for validating this mechanism of action.

Introduction: Bixafen and the SDHI Fungicides

Bixafen is a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, classified under Group 7 by the Fungicide Resistance Action Committee (FRAC).[4] These fungicides are distinguished by their specific mode of action, targeting a single, highly conserved enzyme essential for aerobic respiration.[3][5] The active form, this compound, shares this mechanism. Regulatory bodies consider the combined residues of both bixafen and its desmethyl metabolite for dietary intake and risk assessments, underscoring the importance of this active form.[2] The primary strength of Bixafen lies in its ability to disrupt the fundamental energy-producing pathways within fungal cells, making it a valuable tool for managing a wide range of pathogenic fungi.[1][6]

The Molecular Target: Mitochondrial Complex II (Succinate Dehydrogenase)

The sole molecular target for the fungicidal activity of this compound is the mitochondrial enzyme complex II, or succinate dehydrogenase (SDH).[1][2] This enzyme is unique as it is the only enzyme that participates in both the TCA cycle and the mitochondrial ETC.[7]

Structure and Subunits

Mitochondrial Complex II is a heterotetrameric protein embedded in the inner mitochondrial membrane. It is composed of four distinct subunits, designated SDHA, SDHB, SDHC, and SDHD.[8][9]

-

SDHA (Flavoprotein subunit): This is the largest subunit and contains the covalently bound flavin adenine dinucleotide (FAD) cofactor. It houses the active site for the oxidation of succinate to fumarate.

-

SDHB (Iron-sulfur protein subunit): This subunit contains three distinct iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that form an electron transfer pathway, shuttling electrons from FAD to the ubiquinone binding site.[9]

-

SDHC and SDHD (Membrane anchor subunits): These are hydrophobic, transmembrane proteins that anchor the complex to the inner mitochondrial membrane. They form the binding pocket for the electron carrier ubiquinone (also known as coenzyme Q) and are crucial for transferring electrons into the ETC.[9] Mutations in these subunits are frequently linked to the development of fungicide resistance.[10][11]

Catalytic Function in Cellular Respiration

The dual function of SDH is central to its importance in cellular metabolism:

-

TCA Cycle: SDH catalyzes the oxidation of succinate to fumarate. This is a critical step in the TCA cycle, a series of reactions that generate reducing equivalents (NADH and FADH₂) for energy production.

-

Electron Transport Chain: The two electrons liberated from the succinate-to-fumarate conversion are transferred via the FAD and iron-sulfur clusters to ubiquinone.[7] Reduced ubiquinone (ubiquinol) then shuttles these electrons to Complex III, continuing the process of oxidative phosphorylation which ultimately drives ATP synthesis.

Core Mechanism of Action of this compound

The fungitoxicity of this compound is a direct result of its high-affinity binding to and subsequent inhibition of the SDH enzyme.

Inhibition of the Ubiquinone Binding Site (Q-site)

Unlike competitive inhibitors that might target the succinate binding site on SDHA, this compound and other SDHIs bind to the ubiquinone reduction site (the Q-site). This binding pocket is formed at the interface of the SDHB, SDHC, and SDHD subunits. By occupying this site, this compound physically blocks the docking of ubiquinone, preventing the transfer of electrons from the iron-sulfur clusters. This effectively halts the flow of electrons from Complex II into the rest of the electron transport chain.

Downstream Consequences: Disruption of Energy Metabolism

The inhibition of SDH by this compound has catastrophic consequences for the fungal cell:

-

Electron Transport Chain Failure: The blockage of electron transfer from Complex II prevents the reduction of ubiquinone, creating a bottleneck in the ETC. This severely curtails the overall rate of oxidative phosphorylation and ATP synthesis.

-

TCA Cycle Shutdown: The inability to re-oxidize the FAD cofactor (by passing its electrons to the iron-sulfur clusters) causes a backup in the TCA cycle. The accumulation of succinate further inhibits the cycle, starving the cell of essential metabolic intermediates and reducing equivalents.

The combined effect is a rapid and comprehensive depletion of cellular energy, which arrests vital processes such as spore germination, hyphal growth, and infection, ultimately leading to cell death.[6]

Potential Off-Target Effects: Complex III Inhibition

Recent studies have suggested that some newer-generation SDHIs, including Bixafen, may also exert a secondary inhibitory effect on Complex III of the electron transport chain.[3] While the primary mechanism remains the potent inhibition of Complex II, this potential dual-action could contribute to its high efficacy and broad-spectrum activity. Further research is warranted to fully characterize the clinical significance of this secondary action.

Caption: Mechanism of this compound action on the mitochondrial ETC.

Experimental Validation and Methodologies

The mechanism of action of SDHI fungicides is validated through a series of well-established in vitro and in silico techniques. These protocols are designed to quantify the inhibitory potency and confirm the molecular target.

Protocol: In Vitro Mycelial Growth Inhibition Assay for EC₅₀ Determination

This assay quantifies the effective concentration of a fungicide required to inhibit fungal growth by 50% (EC₅₀). It is a foundational method for assessing fungicide potency.

Objective: To determine the EC₅₀ value of this compound against a target fungal pathogen (e.g., Sclerotinia sclerotiorum).

Methodology:

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow it to cool to approximately 50-55°C in a water bath.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a range of working concentrations.

-

Amending Media: Add precise volumes of the fungicide dilutions to the molten PDA to achieve a final concentration series (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL). A solvent-only control (e.g., DMSO) must be included. Pour the amended media into petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the leading edge of an actively growing culture of the target fungus. Place one plug, mycelium-side down, in the center of each amended and control plate.

-

Incubation: Incubate the plates in the dark at a temperature optimal for the fungus (e.g., 20-25°C).

-

Data Collection: After a set period (e.g., 48-72 hours), when the mycelial growth in the control plate has reached a significant diameter, measure the diameter of the fungal colony on all plates in two perpendicular directions.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Plot the percentage inhibition against the log of the fungicide concentration. Use probit or logistic regression analysis to calculate the EC₅₀ value.

Caption: Experimental workflow for determining fungicide EC₅₀ values.

Protocol: Direct Enzyme Kinetics Assay for IC₅₀ Determination

This biochemical assay directly measures the concentration of an inhibitor required to reduce the activity of the isolated target enzyme (SDH) by 50% (IC₅₀).

Objective: To determine the IC₅₀ value of this compound against purified or isolated mitochondrial Complex II.

Methodology:

-

Enzyme Preparation: Isolate mitochondria from the target fungus or a model organism (e.g., bovine heart) through differential centrifugation. Further purify Complex II if necessary.

-

Assay Buffer Preparation: Prepare an appropriate assay buffer containing succinate (the substrate) and an artificial electron acceptor dye (e.g., 2,6-dichlorophenolindophenol, DCPIP), which changes color upon reduction.

-

Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, combine the assay buffer, the isolated enzyme, and the various concentrations of this compound.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate (succinate).

-

Spectrophotometric Reading: Immediately place the plate in a spectrophotometer and measure the rate of decrease in absorbance of the electron acceptor dye at a specific wavelength (e.g., 600 nm for DCPIP) over time. This rate is proportional to the SDH enzyme activity.

-

Analysis: Calculate the reaction rate for each inhibitor concentration. Determine the percentage of enzyme inhibition relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀.

Molecular Docking and Simulation

In silico molecular docking provides a powerful, non-experimental method to visualize and predict the binding of this compound to the SDH enzyme. By using the known crystal structure of Complex II, researchers can model the most energetically favorable binding pose of the inhibitor within the Q-site, identifying key amino acid residues involved in the interaction.

Quantitative Analysis of Inhibitory Potency

The efficacy of Bixafen is demonstrated by its low EC₅₀ values against a range of significant plant pathogens. The table below presents sensitivity data for Bixafen against Sclerotinia sclerotiorum, the causal agent of Sclerotinia stem rot.

| Fungal Pathogen | Common Disease | No. of Isolates | Bixafen EC₅₀ Range (µg/mL) | Mean EC₅₀ (µg/mL) | Reference |

| Sclerotinia sclerotiorum | Sclerotinia Stem Rot | 119 | 0.0417 – 0.4732 | 0.1968 | [6] |

Data demonstrates the potent intrinsic activity of Bixafen against a key agricultural pathogen. The narrow, unimodal distribution of EC₅₀ values suggests a wild-type population with no pre-existing resistance.[6]

Conclusion

The mechanism of action for this compound is a well-defined and potent process centered on the targeted inhibition of the succinate dehydrogenase enzyme (Complex II). By binding to the ubiquinone binding site, this compound disrupts two central metabolic pathways simultaneously: the TCA cycle and the mitochondrial electron transport chain. This dual disruption leads to a rapid depletion of cellular energy, effectively controlling fungal growth. The high specificity and efficacy of this mechanism make Bixafen and its active desmethyl metabolite critical components of modern disease management strategies in agriculture. Understanding this detailed mechanism is paramount for developing effective resistance management programs and for the continued design of next-generation respiratory inhibitors.

References

- LI Luyi, et al. (2022). Sensitivity of Sclerotinia sclerotiorum to bixafen and its mixtures in Henan Province. Journal of Pesticide Science, 24(4), 945-953. [Source: 农药学学报]

-

Australian Pesticides and Veterinary Medicines Authority. (2014). Public Release Summary on the evaluation of the new active Bixafen. [Link]

-

Joint FAO/WHO Meeting on Pesticide Residues. (2016). BIXAFEN (262). [Link]

-

World Health Organization. BIXAFEN. [Link]

-

University of Hertfordshire. Bixafen - Pesticide Properties Database. [Link]

-

Rohlfs, M., et al. (2021). Realistic exposure of the fungicide bixafen in soil and its toxicity and risk to natural earthworm populations after multiyear use in cereal. Environmental Toxicology and Chemistry, 40(10), 2759-2773. [Link]

-

Mallik, I., et al. (2014). Molecular Characterization and Detection of Mutations Associated With Resistance to Succinate Dehydrogenase-Inhibiting Fungicide. Phytopathology, 104(9), 951-960. [Link]

-

Chesnel, F., et al. (2020). Bixafen, a succinate dehydrogenase inhibitor fungicide, causes microcephaly and motor neuron axon defects during development. Chemosphere, 265, 128781. [Link]

-

Chesnel, F., et al. (2020). Bixafen, a succinate dehydrogenase inhibitor fungicide, causes microcephaly and motor neuron axon defects during development. bioRxiv. [Link]

-

Pantaleo, M. A., et al. (2011). Analysis of all subunits, SDHA, SDHB, SDHC, SDHD, of the succinate dehydrogenase complex in KIT/PDGFRA wild-type GIST. European Journal of Human Genetics, 19(5), 569-574. [Link]

-

Bixafen: A Versatile SDHI Fungicide for Comprehensive Crop Protection. (2024). YouTube. [Link]

-

Baysal, B. E. (2003). Mutation analysis of SDHB and SDHC: Novel germline mutations in sporadic head and neck paraganglioma and familial paraganglioma and/or pheochromocytoma. BMC Medical Genetics, 4, 1. [Link]

-

Wang, Z., et al. (2025). Multiple mutations in succinate dehydrogenase subunits conferring resistance to fungicide Pydiflumetofen in Magnaporthe oryzae. Pest Management Science. [Link]

-

LibreTexts Chemistry. (2022). 7.3: Complex II. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. fao.org [fao.org]

- 3. biorxiv.org [biorxiv.org]

- 4. apvma.gov.au [apvma.gov.au]

- 5. Bixafen, a succinate dehydrogenase inhibitor fungicide, causes microcephaly and motor neuron axon defects during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nyxxb.cn [nyxxb.cn]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of all subunits, SDHA, SDHB, SDHC, SDHD, of the succinate dehydrogenase complex in KIT/PDGFRA wild-type GIST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]